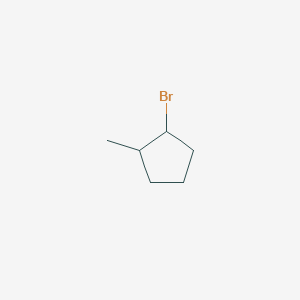

1-Bromo-2-methylcyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTRPYSJSYFLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31201-11-3 | |

| Record name | 1-bromo-2-methylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties & Experimental Design for 1-Bromo-2-methylcyclopentane

[1]

Executive Summary

1-Bromo-2-methylcyclopentane (CAS: 31201-11-3) serves as a critical alkylating agent and intermediate in the synthesis of functionalized cyclopentane derivatives for medicinal chemistry and materials science.[1] Unlike simple alkyl halides, its utility is governed by its stereochemical configuration (cis vs. trans).[1]

This guide addresses a common failure mode in experimental design: treating this compound as a single entity. The cis and trans diastereomers exhibit distinct reactivity profiles, particularly in elimination reactions (E2), where geometric constraints dictate product distribution.[1] This document provides the physical data, mechanistic insights, and handling protocols necessary to ensure reproducibility and yield optimization.

Physical Properties Data Bank[1]

The values below represent the mixture of diastereomers unless specified. When designing purification protocols (distillation), researchers must account for the narrow boiling point range between isomers.[1]

| Property | Value / Range | Experimental Note |

| Molecular Formula | C₆H₁₁Br | |

| Molecular Weight | 163.06 g/mol | |

| CAS Number | 31201-11-3 (Mix)12768469 (Cis)94275181 (Trans) | Verify specific isomer purity before use.[1] |

| Boiling Point (Atm) | 145–150 °C (Est.)[1] | Proxy: Cyclopentyl bromide (137 °C); Bromomethylcyclopentane (162 °C).[1] |

| Boiling Point (Red.) | ~55–60 °C @ 12 Torr | Ideal for vacuum distillation to prevent thermal degradation.[1] |

| Density | ~1.30 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions.[1] |

| Refractive Index ( | 1.46–1.48 | Useful for monitoring fraction purity during distillation.[1] |

| Solubility | Immiscible in H₂OSoluble in Et₂O, DCM, THF | Use anhydrous solvents for Grignard formation.[1] |

| Flash Point | < 40 °C (Est.)[1] | Flammable Liquid (Cat 3) .[1] Handle under inert atmosphere. |

Critical Insight: Commercial samples are often 1:1 mixtures.[1] If your synthesis requires a specific stereochemical outcome (e.g., SN2 inversion), you must separate isomers via high-efficiency fractional distillation or preparative HPLC, or synthesize the specific isomer stereoselectively.[1]

Stereochemical Reactivity & Experimental Implications

The most significant variable in using this compound is the stereochemical dependence of elimination reactions . In E2 elimination, the leaving group (Br) and the beta-proton must be anti-periplanar (180° dihedral angle).[1]

The Elimination Paradox

-

Cis-Isomer (1R, 2S): The Bromine (C1) and the Hydrogen (C2) are on opposite faces of the ring (trans to each other).[1] They can achieve anti-periplanar geometry.[1]

-

Result: Elimination of H(C2) occurs, forming the thermodynamically stable 1-methylcyclopentene (Zaitsev product).[1]

-

-

Trans-Isomer (1S, 2S): The Bromine (C1) and the Hydrogen (C2) are on the same face (cis to each other).[1] They are syn-coplanar and cannot undergo anti-elimination.[1]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent pathways based on starting isomerism.

Figure 1: Divergent E2 elimination pathways dictated by the stereochemistry of the starting bromide.[1]

Synthesis & Purification Protocols

For researchers needing to synthesize this compound de novo, the radical addition of HBr is the preferred route to access the secondary bromide, avoiding the tertiary bromide (1-bromo-1-methylcyclopentane) that forms via ionic addition.[1]

Synthesis Protocol (Anti-Markovnikov Addition)

Target: this compound (Mixture of diastereomers)[1][2]

-

Reagents: Anhydrous HBr (gas), Benzoyl Peroxide (initiator).[1]

-

Solvent: Pentane or Hexane (inert, non-polar).[1]

-

Procedure:

-

Dissolve 1-methylcyclopentene in pentane at 0°C.[1]

-

Add catalytic Benzoyl Peroxide (1 mol%).[1]

-

Bubble anhydrous HBr gas slowly through the solution while irradiating with UV light (or heating to reflux) to initiate the radical chain.[1]

-

Mechanism: Br• radical attacks C2 (less hindered, forming tertiary radical at C1).[1] H-abstraction then occurs at C1.[1]

-

Note: This yields the 1,2-disubstituted product, distinct from the 1,1-product obtained without peroxides.[1]

-

Purification Strategy

Due to the thermal instability of secondary bromides (susceptibility to HBr elimination), distillation must be performed under reduced pressure .[1]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Precaution |

| Flammable Liquid | H226 | Store in explosion-proof cabinet.[1] Ground all glassware.[1] |

| Skin Irritant | H315 | Permeates gloves.[1] Use Nitrile (double gloved) or PVA.[1] |

| Eye Irritant | H319 | Wear chemical splash goggles.[1] |

| Lachrymator | -- | Open only in a functioning fume hood. |

Storage:

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12768468, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1] this compound - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Detailed discussion on E2 elimination stereochemistry in cycloalkanes).

-

Chegg Chemistry Support. (2020).[1] Synthesis design of this compound via radical addition. Retrieved from [Link]

1-Bromo-2-methylcyclopentane CAS number and chemical identifiers

Chemical Identity, Synthesis, and Stereochemical Reactivity

Executive Summary

This technical guide provides a comprehensive analysis of 1-bromo-2-methylcyclopentane , a secondary alkyl halide used primarily as an intermediate in the synthesis of functionalized cyclopentane derivatives. Unlike its tertiary isomer (1-bromo-1-methylcyclopentane), this compound exhibits complex stereochemical behavior that dictates its reactivity in substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound exists as a mixture of two diastereomers: cis and trans. The trans isomer is generally more thermodynamically stable due to reduced steric strain between the vicinal methyl and bromo substituents.

Table 1: Chemical Identifiers and Properties[2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number (Mix) | 31201-11-3 |

| CAS (Trans) | 80607-34-7 |

| Molecular Formula | |

| Molecular Weight | 163.06 g/mol |

| SMILES | CC1CCCC1Br |

| InChI Key | PBTRPYSJSYFLRJ-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.28 g/mL (predicted) |

| Boiling Point | 138–142 °C (at 760 mmHg) |

Stereochemical Visualization

The following diagram illustrates the stereochemical relationship between the isomers, a critical factor in determining reaction outcomes.

Synthetic Pathways and Causality

Synthesizing this compound requires avoiding the thermodynamic trap of the tertiary carbocation, which would lead to the isomeric 1-bromo-1-methylcyclopentane.

Method A: Radical Addition (Anti-Markovnikov)

Direct addition of HBr to 1-methylcyclopentene typically follows Markovnikov's rule, yielding the tertiary bromide. To access the secondary bromide (this compound), radical conditions must be employed.

-

Reagents: HBr, Peroxides (ROOR), UV light or Heat.

-

Mechanism: The bromine radical adds to the alkene first. It attacks the less substituted carbon (C2) to generate the more stable tertiary radical at C1. Hydrogen abstraction then completes the addition.

-

Outcome: Predominantly yields a mixture of cis and trans isomers.

Method B: Nucleophilic Substitution of Alcohols (Precision Route)

For stereochemical control, converting 2-methylcyclopentanol using Phosphorus Tribromide (

-

Mechanism:

reaction involving the formation of a dibromophosphite intermediate. -

Stereochemistry: The reaction proceeds with inversion of configuration .

-

Trans-2-methylcyclopentanol

Cis-1-bromo-2-methylcyclopentane. -

Cis-2-methylcyclopentanol

Trans-1-bromo-2-methylcyclopentane.

-

Reactivity Profile: The E2 Elimination Paradox

The utility of this compound in drug development often lies in its elimination behavior. The reaction outcome is strictly governed by the anti-periplanar geometry requirement of the E2 mechanism.[1][2]

The Stereochemical Switch

-

Cis-Isomer Reactivity (Zaitsev Product):

-

In the cis isomer, the Bromine (C1) and the Hydrogen on C2 are on opposite faces of the ring (anti).

-

Base can abstract the C2 proton.

-

Product: 1-Methylcyclopentene (Trisubstituted, thermodynamically stable).

-

-

Trans-Isomer Reactivity (Hofmann Product):

-

In the trans isomer, the Bromine (C1) and the Methyl group (C2) are anti. The Hydrogen on C2 is syn to the Bromine.

-

E2 elimination cannot occur across the C1-C2 bond because the required geometry is inaccessible.

-

The base must abstract a proton from C5 (the other adjacent carbon).

-

Product: 3-Methylcyclopentene (Disubstituted, kinetically favored but less stable).

-

Experimental Protocol: Synthesis via Alcohol Substitution

Objective: Synthesis of this compound from 2-methylcyclopentanol. Scale: 50 mmol.

Materials

-

2-Methylcyclopentanol (5.0 g, ~50 mmol)

-

Phosphorus Tribromide (

) (4.5 g, 16.6 mmol) -

Anhydrous Diethyl Ether (Solvent)

-

Saturated

solution

Procedure

-

Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen atmosphere.

-

Solvation: Dissolve 2-methylcyclopentanol in 25 mL of anhydrous diethyl ether and cool the solution to 0°C using an ice bath.

-

Addition: Add

dropwise over 20 minutes. Note: The reaction is exothermic; control the rate to prevent solvent boil-over. -

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear, replaced by the non-polar bromide spot near the solvent front.

-

-

Quench: Cool the mixture back to 0°C and carefully quench with 10 mL of water (added dropwise).

-

Workup:

-

Separate the organic layer.

-

Wash the aqueous layer with

mL ether. -

Combine organic extracts and wash sequentially with saturated

(to remove -

Dry over anhydrous

.

-

-

Purification: Concentrate the solvent under reduced pressure. Purify the residue via simple distillation (collect fraction boiling at 138–140°C) to obtain the clear liquid product.

Safety and Handling (SDS Summary)

-

Hazards: Flammable liquid and vapor (H226).[3] Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizers, strong bases).

-

Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous waste. Do not flush into surface water or sanitary sewer system.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12768468, this compound. Retrieved from [Link]

-

SpectraBase. Trans-1-Bromo-2-methyl-cyclopentane (CAS 80607-34-7) NMR Data.[3][5] Wiley Science Solutions. Retrieved from [Link]

-

Study.com. Elimination Mechanisms of Cyclic Halides. Retrieved from [Link]

Sources

Solubility of 1-Bromo-2-methylcyclopentane in polar vs non-polar solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-2-methylcyclopentane in Polar vs. Non-Polar Solvents

Abstract

The solubility of a compound is a critical physical property that dictates its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability in drug development. This guide provides a detailed examination of the solubility characteristics of this compound, a halogenated cyclic alkane. By dissecting its molecular structure and the interplay of intermolecular forces, we will elucidate the principles governing its miscibility with both polar and non-polar solvents. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical experimental methodologies.

The Principle of "Like Dissolves Like": A Molecular Perspective

The foundational principle governing solubility is "like dissolves like".[1][2][3][4] This adage encapsulates the concept that substances with similar molecular structures and intermolecular forces will readily dissolve in one another.[1][5] For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.

-

Polar Solvents , such as water and ethanol, are characterized by significant dipole moments and, in many cases, the ability to form strong hydrogen bonds.

-

Non-Polar Solvents , such as hexane and toluene, lack a significant dipole moment and interact primarily through weaker London dispersion forces.

This guide will analyze where this compound fits within this spectrum and predict its solubility accordingly.

Molecular Analysis of this compound

To understand the solubility of this compound, we must first examine its molecular architecture and the resulting intermolecular forces.

2.1. Structure and Polarity

This compound consists of a five-membered carbon ring, a methyl group, and a bromine atom.[6][7] The key to its polarity lies in the carbon-bromine (C-Br) bond. Due to the difference in electronegativity between carbon and bromine, the C-Br bond is polar, with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the carbon atom.[8] This creates a permanent dipole moment in the molecule.

However, the majority of the molecule is comprised of the non-polar cyclopentane ring and the methyl group.[9] These hydrocarbon components only engage in transient, weak London dispersion forces.[10] Consequently, this compound is best described as a weakly polar molecule . While it possesses a dipole, its character is dominated by its large, non-polar hydrocarbon structure.

2.2. Intermolecular Forces

The primary intermolecular forces at play for this compound are:

-

London Dispersion Forces: These are the most significant forces, arising from temporary fluctuations in the electron cloud. The large surface area of the molecule contributes to substantial dispersion forces.[11][12]

-

Dipole-Dipole Interactions: These are weaker attractive forces that occur between the permanent dipoles of the C-Br bonds on adjacent molecules.[11][12]

Crucially, this compound cannot act as a hydrogen bond donor and has very limited capacity as a hydrogen bond acceptor. This inability to participate in hydrogen bonding is a critical factor in its solubility behavior, particularly in protic polar solvents.[13][14]

Solubility Profile

3.1. Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)

Based on the "like dissolves like" principle, this compound is expected to be highly soluble in non-polar solvents.[15][16]

Causality: The intermolecular forces in both the solute (this compound) and a non-polar solvent like hexane are predominantly London dispersion forces.[17] When mixed, the energy required to overcome the solute-solute and solvent-solvent dispersion forces is comparable to the energy released when new solute-solvent dispersion forces are established. This energetic balance strongly favors dissolution. The process can be visualized as the non-polar hydrocarbon "tail" of the haloalkane fitting comfortably within the matrix of the non-polar solvent molecules.[11]

3.2. Solubility in Polar Solvents (e.g., Water, Methanol)

The solubility of this compound is predicted to be low in highly polar solvents like water.[11][14]

Causality: Water is a highly polar solvent characterized by an extensive and strong network of hydrogen bonds.[8] To dissolve this compound, these powerful hydrogen bonds must be broken.[8][11][14] The new interactions that would form between the weakly polar this compound and water molecules are primarily dipole-dipole and dispersion forces. These new interactions are significantly weaker than the original hydrogen bonds between water molecules.[11][14]

Because the energy released in forming these new, weaker bonds is insufficient to compensate for the energy required to break the strong hydrogen bonds of water, the overall process is energetically unfavorable.[8][11][14] As a result, this compound is only sparingly soluble, or effectively insoluble, in water.[9]

In less polar, protic solvents like methanol (CH₃OH), solubility is expected to be moderate. Methanol has a shorter, non-polar alkyl chain and can engage in dispersion forces with the haloalkane, while also having hydrogen bonding capabilities. While still less favorable than dissolving in a non-polar solvent, it is a better solvent for this compound than water. The solvolysis of this compound in methanol to form various substitution and elimination products indicates a degree of solubility.[18]

Data Summary: Predicted Solubility

The following table summarizes the expected solubility of this compound in representative solvents.

| Solvent Name | Solvent Type | Dominant Solvent Intermolecular Forces | Expected Solubility | Rationale |

| Water (H₂O) | Polar, Protic | Hydrogen Bonding, Dipole-Dipole | Low / Insoluble | Energy from new solute-solvent interactions is insufficient to break strong water-water hydrogen bonds.[11][14] |

| Methanol (CH₃OH) | Polar, Protic | Hydrogen Bonding, Dipole-Dipole | Moderate | The alkyl group allows for some dispersion force interaction, but disruption of hydrogen bonds is still required. |

| Acetone (C₃H₆O) | Polar, Aprotic | Dipole-Dipole, London Dispersion | High | "Like dissolves like"; both are moderately polar with significant dispersion forces. |

| Hexane (C₆H₁₄) | Non-Polar | London Dispersion Forces | High | Solute and solvent are dominated by similar, weak dispersion forces, allowing for easy mixing.[15][17] |

| Toluene (C₇H₈) | Non-Polar | London Dispersion Forces | High | Similar to hexane, interactions are primarily dispersion forces, favoring dissolution. |

Experimental Protocol: Determination of Solubility

This section provides a robust, self-validating protocol for the qualitative and quantitative determination of solubility.

5.1. Objective

To experimentally verify the solubility of this compound in a representative polar solvent (water) and a non-polar solvent (hexane).

5.2. Materials & Reagents

-

This compound (solute)

-

Deionized water (polar solvent)

-

n-Hexane (non-polar solvent)

-

Test tubes (15 mL) and rack

-

Graduated cylinders (10 mL)

-

Pipettes and bulbs

-

Vortex mixer

-

Analytical balance (readable to 0.001 g)

-

Evaporating dishes

-

Heating mantle or hot plate (in a fume hood)

5.3. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

5.4. Step-by-Step Procedure

Part A: Qualitative Assessment

-

Label two test tubes, one "Water" and the other "Hexane".

-

Add 2 mL of the corresponding solvent to each test tube.

-

Add 5 drops of this compound to each tube.

-

Cap and vortex each tube for 30 seconds.

-

Allow the tubes to stand for 2 minutes.

-

Observe the contents. A single, clear phase indicates solubility. The presence of two distinct layers or cloudiness (an emulsion) indicates insolubility or low solubility.[19]

Part B: Quantitative Determination (Gravimetric Method)

-

Prepare a saturated solution by adding an excess of this compound to 10 mL of hexane in a small, sealed flask. Stir vigorously for 15 minutes.

-

Allow the solution to stand until any undissolved solute has settled.

-

Carefully weigh a clean, dry evaporating dish on an analytical balance. Record this mass as m₁ .

-

Accurately pipette 5.0 mL of the clear, saturated supernatant into the weighed evaporating dish, being careful not to transfer any undissolved solute.

-

In a well-ventilated fume hood, gently heat the evaporating dish to evaporate the hexane.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature.

-

Weigh the dish containing the solute residue. Record this mass as m₂ .

-

Calculate the mass of the dissolved solute: m_solute = m₂ - m₁ .

-

Calculate the solubility in grams per 100 mL of solvent: Solubility ( g/100 mL) = (m_solute / 5.0 mL) * 100

Visualization of Intermolecular Interactions

The following diagram illustrates the starkly different energetic landscapes of dissolving this compound in polar versus non-polar solvents.

Caption: Solute-solvent interaction favorability diagram.

Conclusion

The solubility of this compound is a direct consequence of its molecular structure and the principle of "like dissolves like." As a weakly polar molecule dominated by a large non-polar hydrocarbon framework, it exhibits high solubility in non-polar organic solvents where London dispersion forces are the primary mode of interaction.[11][15] Conversely, its inability to form hydrogen bonds and the energetic cost of disrupting the strong hydrogen-bonding network in water render it poorly soluble in highly polar solvents.[8][14] This understanding is crucial for its application in organic synthesis, purification processes like liquid-liquid extraction, and for predicting its environmental fate and behavior in biological systems.

References

- In which type of solvents do haloalkanes tend to dissolve, and why is their solubility higher in organic solvents compared to water? (2024-02-06). Discussion Forum.

- When this compound undergoes solvolysis in methanol, five major products are...Homework.Study.com.

- Why is solubility of haloalkanes in water is very how although they are polar in nature. (2025-03-04).

- [FREE] Is 1-bromo-methylcyclopentane a meso compound? (2024-04-21). brainly.com.

- What Is The 'Like Dissolves Like' Principle? (2025-12-18). YouTube.

- Solubility factors when choosing a solvent. (2020-11-16). Labclinics.

- Solubility and intermolecular forces (video).Khan Academy.

- 6.1: Physical Properties of Haloalkanes. (2015-07-05). Chemistry LibreTexts.

- Physical Properties of Haloalkanes and Haloarenes. (2026-01-01). CK-12 Foundation.

- Haloalkanes. (2023-01-23). Chemistry LibreTexts.

- Hydrocarbons.NCERT.

- This compound has four pairs of diastereomers. Dra... (2024-03-11). Pearson.

- an introduction to halogenoalkanes (haloalkanes).Chemguide.

- Physical properties of haloalkanes| Haloalkanes and haloarenes | Grade 12 | Chemistry | Khan Academy. (2025-07-21). YouTube.

- Haloalkanes.

- 1-bromo-1-methyl cyclopentane with KOH. Draw the structure of the two possible products? (2016-04-11). Reddit.

- This compound | C6H11Br | CID 12768468.PubChem.

- Physical Properties of Cycloalkanes. (2023-01-22). Chemistry LibreTexts.

- 2.6.1: Like Dissolves Like. (2024-08-31). Chemistry LibreTexts.

- Halogenation of Alkanes. (2023-01-22). Chemistry LibreTexts.

- CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons.Chemistry.

- The Experimental Determination of Solubilities.ResearchGate.

- an introduction to alkanes and cycloalkanes.Chemguide.

- Cycloalkane.Wikipedia.

- Halogenation At Tiffany's. (2013-11-13). Master Organic Chemistry.

- Chemical Properties of 1-Bromo-2-methylpentane (CAS 25346-33-2).Cheméo.

- Testing the Solubility of Common Liquid Solvents | Activity.Education.com.

- 7.11: Solubility: Calculations. (2024-05-28). Chemistry LibreTexts.

- What is the meaning of the “like dissolve like” rule in chemistry? (2016-09-13). Quora.

- How to determine the solubility of cyclohexane. (2016-08-18). Quora.

- 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. (2020-11-22). YouTube.

- What are the diastereomers of 1-Bromo-2-methyl cyclopentane?Homework.Study.com.

- Solubility.Wikipedia.

- What Are Everyday Examples Of The Like Dissolves Like Principle? (2025-12-08). YouTube.

- Solubility Experiment | Extended Notes. (2020-09-29).

- 1-Bromo-1-methylcyclopentane|CAS 19872-99-2.Benchchem.

- (1R,2R)-1-bromo-2-methylcyclohexane E2 rxn w/ t-ButOk Ch7.WP.UG.23. (2012-05-17). YouTube.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. This compound has four pairs of diastereomers. Dra... | Study Prep in Pearson+ [pearson.com]

- 7. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Why is solubility of haloalkanes in water is very how although they a - askIITians [askiitians.com]

- 14. CK12-Foundation [flexbooks.ck12.org]

- 15. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 16. Solubility factors when choosing a solvent [labclinics.com]

- 17. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 18. homework.study.com [homework.study.com]

- 19. education.com [education.com]

Mechanistic Profiling with 1-Bromo-2-methylcyclopentane: Stereochemical Probes in Radical Kinetics

The role of 1-Bromo-2-methylcyclopentane in mechanistic chemistry is distinct from standard "kinetic" radical clocks (like 5-hexenyl bromide). Instead, it serves as a definitive Stereochemical Probe used to diagnose the presence of free radical intermediates based on the loss of stereochemical memory.

This guide details the theoretical basis, experimental protocol (specifically Deuterium trapping), and data interpretation for using this molecule to distinguish between radical, ionic (

Executive Summary

This compound functions as a stereochemical probe rather than a rearrangement clock. While kinetic clocks (e.g., cyclopropylcarbinyl systems) measure the rate of a reaction (

Its utility relies on the rapid conformational equilibration of the resulting 2-methylcyclopentyl radical . Unlike concerted ionic reactions (

Key Application: Distinguishing free radical intermediates from concerted mechanisms in reductive dehalogenations and organometallic formations.[2]

Fundamental Principles

The Stereochemical "Clock"

The "clock" mechanism here is the competition between the rate of radical inversion (

-

Precursor: Pure cis- or trans-1-bromo-2-methylcyclopentane.

-

Initiation: Homolytic cleavage of the C-Br bond generates the 2-methylcyclopentyl radical at C1.

-

Dynamics: The radical center is effectively planar or rapidly inverting between shallow pyramidal forms.

-

Trapping: The radical abstracts an atom (H or D) from a donor (e.g.,

).-

If

: The product ratio is thermodynamically controlled (stereochemistry is lost). -

If

: The product retains or specifically inverts configuration (rare for simple hydrides).

-

Thermodynamic Control

Because the inversion is ultrafast (

Experimental Protocol: Deuterium Trapping

The most conclusive experiment uses Tributyltin Deuteride (

Materials

-

Substrate: Pure cis-1-bromo-2-methylcyclopentane (or pure trans).

-

Reagent: Tributyltin Deuteride (

) (preferred over hydride to create a stereocenter at C1). -

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Dry Benzene or Toluene (degassed).

Methodology

-

Setup: In a flame-dried Schlenk tube under Argon, dissolve pure cis-1-bromo-2-methylcyclopentane (1.0 equiv) in dry benzene (0.1 M).

-

Addition: Add

(1.2 equiv) and AIBN (0.05 equiv). -

Reaction: Heat to 80°C (reflux) for 2-4 hours. Monitor consumption of bromide by GC-MS.

-

Workup: Cool to room temperature. Remove solvent in vacuo (carefully, product is volatile) or analyze the reaction mixture directly if using a calibrated GC method.

-

Purification (Optional): Flash chromatography on silica gel impregnated with 10% KF (to remove organotin byproducts).

Analysis

Analyze the product 1-deutero-2-methylcyclopentane via high-resolution GC or

-

Target Metric: The ratio of cis-deutero to trans-deutero product.

Data Interpretation & Decision Matrix

The following table guides the interpretation of the cis/trans product ratio starting from Pure cis-Bromide .

| Observed Outcome | Inferred Mechanism | Explanation |

| Scrambled (e.g., ~80:20 Trans:Cis) | Free Radical | The radical center inverted rapidly ( |

| >95% Trans (Inversion) | Concerted backside attack by the nucleophile (deuteride source) leads to Walden inversion. | |

| >95% Cis (Retention) | Metal-Bound / Cage | The intermediate was never a "free" radical; the metal held the geometry or directed delivery from the same face. |

| Partial Scrambling | Short-Lived Radical | The radical formed but was trapped at a rate competitive with inversion ( |

Mechanistic Pathway Diagram

Caption: The stereochemical scrambling pathway. Rapid inversion of the intermediate radical leads to a thermodynamic mixture of products, erasing the initial stereochemical information.

Comparison with Kinetic Clocks

It is crucial to differentiate this probe from kinetic clocks.

| Feature | This compound | 5-Hexenyl Bromide | Cyclopropylcarbinyl Bromide |

| Primary Output | Stereochemical Ratio (Cis/Trans) | Regioisomer Ratio (Cyclized/Uncyclized) | Regioisomer Ratio (Ring Open/Closed) |

| Variable Measured | Geometry / Lifetime | Rate Constant ( | Rate Constant ( |

| Clock Speed | |||

| Use Case | Proving "Radical vs. Ionic" | Measuring slow trapping rates | Measuring fast trapping rates |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Chapter on Free Radical Stereochemistry). Link

-

Newcomb, M. (1993). Radical Kinetics and the "Radical Clock" Approach. Tetrahedron, 49(6), 1151-1176. (Foundational review on radical clock methodology). Link

-

Walling, C. (1963). Free Radicals in Solution. Wiley.[2] (Classic text establishing radical geometry and inversion barriers).[1][2]

-

Giese, B. (1986). Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press. (Practical guide to trapping and stereoselectivity). Link

Sources

Methodological & Application

E2 elimination reaction conditions for 1-Bromo-2-methylcyclopentane

Application Note: Stereocontrolled E2 Elimination of 1-Bromo-2-methylcyclopentane

Part 1: Executive Summary

This guide details the optimization of E2 elimination conditions for This compound . Unlike simple acyclic substrates, this reaction is governed strictly by the anti-periplanar stereoelectronic requirement . The product distribution (Zaitsev vs. Hofmann alkene) is dictated not merely by base sterics, but fundamentally by the cis or trans configuration of the starting material.

Key Takeaway:

-

cis-Isomer

Yields primarily 1-methylcyclopentene (Zaitsev, thermodynamic product). -

trans-Isomer

Yields primarily 3-methylcyclopentene (Hofmann, kinetic product) due to geometric constraints preventing Zaitsev elimination.

Part 2: Mechanistic Profiling & Stereochemistry

The Anti-Periplanar Constraint

The E2 mechanism requires the leaving group (Bromide) and the

Isomer-Specific Pathways

-

Scenario A: cis-1-Bromo-2-methylcyclopentane

-

Conformation: The Br group and the Methyl group are on the same face (e.g., both "Up").

-

-Protons:

-

C2-H: The proton on C2 is "Down" (trans to the Methyl). Since Br is "Up", the C2-H is anti to the Br.[1]

-

C5-H: There are two protons; one is anti to the Br.

-

-

Outcome: Elimination is possible towards the methyl group.[2] The transition state leading to the more stable tri-substituted alkene (1-methylcyclopentene) is lower in energy.

-

Major Product: 1-methylcyclopentene (Zaitsev) .

-

-

Scenario B: trans-1-Bromo-2-methylcyclopentane

-

Conformation: Br is "Up", Methyl is "Down".

-

-Protons:

-

C2-H: The proton on C2 is "Up" (cis to the Methyl? No, if Me is Down, H is Up). Since Br is "Up" and C2-H is "Up", they are syn-clinal (gauche) . Elimination is geometrically forbidden.

-

C5-H: One proton is "Down" (anti to Br). Elimination can only occur here.

-

-

Outcome: The reaction is forced to deprotonate at C5, forming the less substituted double bond.

-

Major Product: 3-methylcyclopentene (Hofmann) .

-

Pathway Visualization

Figure 1: Mechanistic divergence of E2 elimination based on substrate stereochemistry. Note that the trans-isomer is geometrically precluded from forming the Zaitsev product.

Part 3: Experimental Protocols

Reagent Selection Matrix

Select the condition based on the desired outcome and available substrate isomer.

| Variable | Condition A (Thermodynamic Control) | Condition B (Kinetic/Steric Control) |

| Base | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (KOtBu) |

| Solvent | Absolute Ethanol | Anhydrous tert-Butanol or THF |

| Temperature | Reflux ( | |

| Primary Use | Converting cis-isomer to 1-methylcyclopentene | Maximizing 3-methylcyclopentene yield from cis or trans |

Protocol A: Standard Dehydrohalogenation (NaOEt)

Target: 1-Methylcyclopentene (from cis-isomer)

Materials:

-

cis-1-Bromo-2-methylcyclopentane (1.0 equiv, 10 mmol, ~1.63 g)

-

Sodium metal (1.5 equiv, 15 mmol, 0.35 g) or 21% NaOEt solution

-

Absolute Ethanol (20 mL)

-

Pentane (for extraction)

Procedure:

-

Base Preparation: In a dry 50 mL round-bottom flask (RBF) equipped with a condenser and drying tube, dissolve sodium metal in absolute ethanol. Caution: Exothermic hydrogen evolution.

-

Addition: Once cooled to room temperature, add the substrate dropwise via syringe.

-

Reaction: Heat the mixture to reflux for 3–5 hours. Monitor by GC-MS or TLC (stain with KMnO

). -

Workup:

-

Cool to room temperature.

-

Pour reaction mixture into 50 mL ice-cold water.

-

Extract with Pentane (

mL). Note: Pentane is used due to the volatility of the alkene products (bp ~75°C). -

Wash combined organics with brine, dry over MgSO

.

-

-

Isolation: Carefully concentrate using a fractionating column (Vigreux) at atmospheric pressure. Do not use high vacuum, or product will be lost.

Protocol B: Bulky Base Elimination (KOtBu)

Target: 3-Methylcyclopentene (Hofmann)

Procedure:

-

Setup: Flame-dry a 50 mL RBF under Nitrogen atmosphere.

-

Dissolution: Add Potassium tert-butoxide (1.5 equiv) and anhydrous t-Butanol (or THF). Stir until dissolved.

-

Addition: Add this compound (any isomer) dropwise.

-

Reaction: Stir at 50°C for 4 hours. The bulky base is sterically hindered from abstracting the more crowded C2 proton (even if accessible in cis-isomer), shifting selectivity toward the Hofmann product.

-

Workup: Similar to Protocol A, but ensure thorough washing to remove t-butanol.

Part 4: Analytical Verification

To validate the protocol, you must distinguish the regioisomers.

| Feature | 1-Methylcyclopentene (Zaitsev) | 3-Methylcyclopentene (Hofmann) |

| Structure | Trisubstituted alkene (C=C-CH | Disubstituted alkene (C=C-H) |

| 1H NMR | ||

| GC Retention | Typically longer (higher bp) | Typically shorter (lower bp) |

| Stability | More stable | Less stable |

Self-Validation Check:

-

If starting with pure trans-isomer and you observe >10% 1-methylcyclopentene, check for E1 competition . E1 proceeds via a carbocation intermediate (planar), losing stereochemical memory and favoring the Zaitsev product.

-

Correction: Ensure base concentration is high (>1 M) to favor second-order (E2) kinetics over first-order (E1).

Part 5: References

-

Mechanism of the E2 Reaction - Stereochemistry. Master Organic Chemistry. Retrieved from [Link]

-

Stereochemistry of the E2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Elimination Reactions: Zaitsev's Rule. Master Organic Chemistry. Retrieved from [Link]

-

E2 Elimination Reactions of Cycloalkyl Halides. Chemistry Steps. Retrieved from [Link]

Sources

Controlling stereoselectivity in 1-Bromo-2-methylcyclopentane synthesis

Executive Summary

The synthesis of 1-bromo-2-methylcyclopentane presents a dual challenge in organic synthesis: regiocontrol (avoiding the tertiary bromide) and stereocontrol (cis vs. trans diastereomers). Standard ionic hydrobromination of 1-methylcyclopentene fails, yielding the Markovnikov product (1-bromo-1-methylcyclopentane).

This guide details two distinct protocols to access the 1,2-disubstituted product with high stereochemical fidelity. We establish the Radical Addition Pathway (Kinetic Control) and the Alcohol Inversion Pathway (SN2 Control) as the primary methods for determining diastereoselectivity.

Mechanistic Insight & Strategy

To control the outcome, one must first override the natural ionic preference for the tertiary carbocation. This is achieved via Anti-Markovnikov addition.[1] Once regiochemistry is secured, stereochemistry is dictated by the reaction mechanism (Syn/Anti addition vs. Inversion).

The Stereoselectivity Paradox

-

Radical HBr Addition: Generally proceeds via anti-addition, favoring the cis-bromide (Kinetic Product).

-

Hydroboration-Oxidation

PBr -

Thermodynamic Equilibration: The trans-bromide is the thermodynamic sink (diequatorial-like stability) and is accessed via equilibration of the cis isomer.

Figure 1: Strategic Decision Tree for Regio- and Stereocontrol. Note that direct pathways favor the cis-isomer kinetically.

Protocol A: Kinetic Synthesis of cis-1-Bromo-2-methylcyclopentane

Method: Free-Radical Chain Reaction (Anti-Markovnikov) Basis: The bromine radical adds to the less substituted carbon (C2). The bulky bromine atom directs hydrogen abstraction from the opposite face (anti-addition), resulting in the cis relationship between the methyl and bromine groups.

Reagents & Equipment

-

Substrate: 1-Methylcyclopentene (>98% purity).

-

Reagent: HBr gas (anhydrous) or 48% HBr/Acetic Acid.

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (1-2 mol%).

-

Solvent: Pentane or Hexane (degassed).

-

Apparatus: Quartz photochemical reactor (if UV initiated) or reflux setup (thermal).

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, condenser, and magnetic stirrer. Flush with Nitrogen (N

) for 15 minutes to remove oxygen (a radical inhibitor). -

Solvation: Dissolve 1-methylcyclopentene (10 mmol) in degassed pentane (50 mL).

-

Initiation: Add Benzoyl Peroxide (0.1 mmol).

-

Thermal Route: Heat to mild reflux (40°C).

-

Photochemical Route: Irradiate with a UV lamp (Hg vapor).

-

-

Addition: Slowly bubble anhydrous HBr gas through the solution.

-

Observation: The solution may turn orange/brown transiently. Maintain flow until saturation (fumes visible at outlet).

-

-

Quenching: Cool to 0°C. Wash the organic layer with 10% NaHCO

(2x) to neutralize acid and 10% Na -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo at low temperature (<30°C) to prevent isomerization.

Expert Insight: Oxygen inhibition is the primary cause of failure. If the reaction stalls, the ionic pathway (Markovnikov) may compete, producing the tertiary bromide. Ensure rigorous degassing.

Protocol B: High-Fidelity Synthesis via Alcohol Inversion

Method: Nucleophilic Substitution (SN2)

Basis: This route offers higher stereochemical purity than radical addition. We utilize the predictable stereochemistry of hydroboration (Syn) followed by PBr

Pathway Logic:

-

Alkene

trans-Alcohol -

trans-Alcohol

cis-Bromide

Reagents

-

Precursor: trans-2-Methylcyclopentanol (prepared via hydroboration of 1-methylcyclopentene).

-

Reagent: Phosphorus Tribromide (PBr

), 1.1 equiv. -

Base: Pyridine (0.1 equiv) - acts as a scavenger to prevent acid-catalyzed rearrangements.

-

Solvent: Anhydrous Diethyl Ether (Et

O) or DCM.

Step-by-Step Methodology

-

Setup: Charge a flame-dried flask with trans-2-methylcyclopentanol (10 mmol) and dry Et

O (30 mL). Add pyridine (1 mmol). Cool to -10°C (Ice/Salt bath). -

Addition: Add PBr

(3.7 mmol, 0.37 equiv per OH, but typically 1.1 equiv total Br capacity used) dropwise via syringe over 20 minutes.-

Note: Control exotherm. Temperature spikes can cause elimination (E2) to alkenes.

-

-

Reaction: Allow to warm to room temperature and stir for 3-4 hours. Monitor by TLC (stain with PMA).

-

Workup: Pour reaction mixture onto crushed ice. Extract with Et

O (3x). -

Purification: Wash combined organics with Brine. Dry over Na

SO

Stereochemical Outcome: The SN2 mechanism causes backside attack on the C-O bond.[2] Since the starting alcohol is trans (Methyl and OH on opposite faces), the incoming Bromide ends up on the same face as the Methyl group, yielding cis-1-bromo-2-methylcyclopentane .

Protocol C: Accessing the trans-Isomer (Thermodynamic Control)

Since the direct kinetic routes favor the cis isomer, the trans isomer (where Br and Me are anti-diequatorial) is best accessed via thermodynamic equilibration.

Methodology

-

Isomerization: Dissolve the cis-bromide (from Protocol A or B) in dry CH

Cl -

Catalyst: Add a catalytic amount of ZnBr

or expose to dilute Br -

Process: Reflux for 12-24 hours. The mixture will equilibrate to the thermodynamic ratio (typically >80% trans due to lower steric strain).

-

Separation: Careful fractional distillation is required to separate the isomers if conversion is incomplete.

Analytical Validation

Distinguishing the isomers requires high-field

| Feature | cis-1-Bromo-2-methylcyclopentane | trans-1-Bromo-2-methylcyclopentane |

| Formation | Kinetic (Radical HBr) / Inversion of trans-OH | Thermodynamic Equilibration |

| Stability | Lower (Steric clash) | Higher (Pseudo-diequatorial) |

| Downfield shift, smaller coupling constant ( | Upfield shift relative to cis, larger coupling constant ( | |

| Mechanism | Anti-Addition (Radical) / Inversion (SN2) | Equilibration / Inversion of cis-OH |

References

-

Goering, H. L., et al. (1956). The Stereochemistry of the Free Radical Addition of Hydrogen Bromide to 1-Methylcyclopentene. Journal of the American Chemical Society. Link

-

Brown, H. C., & Zweifel, G. (1961). Hydroboration.[1][3][4] IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society. Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Radical Addition Stereochemistry).

-

Master Organic Chemistry. (2025). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Link

-

LibreTexts Chemistry. (2020). Reactions of Alcohols with PBr3 and SOCl2. Link

Sources

Application Note: Unraveling Solvent Effects on the Competing Pathways in the Solvolysis of 1-Bromo-2-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solvolysis of 1-bromo-2-methylcyclopentane serves as a quintessential model for investigating the intricate interplay between substrate structure, solvent properties, and competing reaction mechanisms—namely, the unimolecular substitution (SN1) and elimination (E1) pathways. This application note provides a comprehensive guide to understanding and experimentally probing the profound influence of the solvent on the rate and product distribution of this reaction. By dissecting the underlying mechanistic principles and providing detailed experimental protocols, this document aims to equip researchers with the necessary tools to predict and control reaction outcomes in similar systems, a critical aspect of synthetic and medicinal chemistry.

Theoretical Framework: A Tale of Carbocations and Competing Fates

The solvolysis of this compound, a secondary alkyl halide, proceeds through a mechanism involving the formation of a carbocation intermediate. This process is initiated by the departure of the bromide leaving group, a step that is significantly influenced by the surrounding solvent molecules.

The Central Role of the Carbocation Intermediate

The rate-determining step in both SN1 and E1 reactions is the formation of the carbocation.[1] In the case of this compound, this initially results in a secondary carbocation. However, this intermediate is not static. It can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement is a pivotal event that dictates the array of possible products.[2]

Solvent Influence on Carbocation Stability and Reaction Rate

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting solvolysis.[3] Their ability to form hydrogen bonds and their high dielectric constants allow them to stabilize the charged transition state leading to the carbocation and the resulting bromide anion.[3] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[3] Conversely, polar aprotic solvents, while polar, are less effective at solvating the leaving group and stabilizing the carbocation, leading to significantly slower reaction rates.

The ionizing power of a solvent can be quantitatively assessed using the Grunwald-Winstein equation, which relates the rate of solvolysis in a given solvent to that in a standard solvent system (80% ethanol/20% water).

The SN1 vs. E1 Competition: A Solvent-Mediated Tug-of-War

Once the carbocation is formed, it can be attacked by a solvent molecule acting as a nucleophile (SN1 pathway) or lose a proton to a solvent molecule acting as a base (E1 pathway). The nature of the solvent plays a crucial role in determining the ratio of substitution to elimination products.

-

Nucleophilicity vs. Basicity: Solvents that are more nucleophilic will favor the S

N1 pathway, while more basic solvents will favor the E1 pathway. For many polar protic solvents, these two properties are closely related. -

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Mechanistic Pathways and Product Distribution

The solvolysis of this compound in a protic solvent (SOH) leads to a mixture of substitution and elimination products, arising from both the initial secondary carbocation and the rearranged tertiary carbocation.

Figure 1: General mechanistic pathways for the solvolysis of this compound.

The expected products from these pathways include:

-

From the secondary carbocation: 1-substituted-2-methylcyclopentane (S

N1) and 3-methylcyclopentene (E1). -

From the tertiary carbocation: 1-substituted-1-methylcyclopentane (S

N1), 1-methylcyclopentene (E1), and methylenecyclopentane (E1).

Experimental Design and Protocols

To quantitatively assess the solvent effects on the solvolysis of this compound, a series of kinetic runs and product analyses can be performed in different solvent systems.

Materials and Reagents

-

This compound (cis/trans mixture)

-

Ethanol (absolute)

-

Methanol (anhydrous)

-

Isopropanol

-

Deionized water

-

Acetone (for cleaning)

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Phenolphthalein or other suitable indicator

-

Internal standard for GC-MS analysis (e.g., dodecane)

Protocol 1: Kinetic Analysis via Titration

This protocol measures the rate of hydrobromic acid (HBr) production, which is directly proportional to the rate of solvolysis.

Figure 2: Workflow for the kinetic analysis of the solvolysis reaction.

Step-by-Step Procedure:

-

Solvent Preparation: Prepare a series of aqueous ethanol solutions (e.g., 80%, 60%, and 40% ethanol by volume).

-

Temperature Control: Place a known volume (e.g., 100 mL) of the solvent mixture in a constant temperature bath until it reaches the desired reaction temperature (e.g., 25°C).

-

Reaction Initiation: Add a precise amount of this compound to the equilibrated solvent and start a timer.

-

Aliquot Sampling: At regular intervals, withdraw a known volume of the reaction mixture (e.g., 5 mL) and immediately quench it in a flask containing cold acetone to stop the reaction.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with a standardized solution of sodium hydroxide until a persistent pink color is observed. Record the volume of NaOH used.

-

Infinity Point: Allow a separate sample of the reaction mixture to proceed to completion (approximately 10 half-lives) to determine the infinity titer (V∞).

-

Data Analysis: Calculate the pseudo-first-order rate constant (k) by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t. The slope of this line will be -k.

Protocol 2: Product Distribution Analysis via GC-MS

This protocol determines the relative amounts of the different substitution and elimination products formed at the end of the reaction.

Step-by-Step Procedure:

-

Reaction Setup: In separate vials, dissolve a known amount of this compound in each of the different solvent systems to be tested.

-

Reaction Completion: Allow the reactions to proceed to completion at a controlled temperature.

-

Sample Preparation: To each completed reaction mixture, add a known amount of an internal standard (e.g., dodecane). Extract the organic products with a suitable solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject the prepared samples into a gas chromatograph-mass spectrometer (GC-MS).

-

Data Analysis: Identify the product peaks based on their retention times and mass spectra. Quantify the relative peak areas of the products and the internal standard to determine the product distribution as a percentage of the total product yield.

Data Interpretation and Expected Outcomes

The data obtained from the kinetic and product analysis experiments will allow for a detailed understanding of the solvent's influence.

Kinetic Data

The rate of solvolysis is expected to increase with increasing solvent polarity. This is because more polar solvents are better at stabilizing the carbocation intermediate.

Table 1: Illustrative Rate Constants for the Solvolysis of this compound at 25°C

| Solvent System (v/v) | Dielectric Constant (approx.) | Relative Rate | Pseudo-First-Order Rate Constant (k) (s⁻¹) |

| 40% Ethanol / 60% Water | 60 | 1.00 | 1.5 x 10⁻⁵ |

| 60% Ethanol / 40% Water | 48 | 0.45 | 6.8 x 10⁻⁶ |

| 80% Ethanol / 20% Water | 36 | 0.12 | 1.8 x 10⁻⁶ |

| 100% Ethanol | 24 | 0.01 | 1.5 x 10⁻⁷ |

(Note: The rate constants presented are illustrative and based on general trends for similar secondary alkyl halides. Actual experimental values may vary.)

Product Distribution Data

The ratio of substitution (SN1) to elimination (E1) products is also highly dependent on the solvent.

Table 2: Illustrative Product Distribution for the Solvolysis of this compound at 50°C

| Solvent | % S | % E1 Products | S |

| 80% Ethanol / 20% Water | 70 | 30 | 2.33 |

| 100% Ethanol | 60 | 40 | 1.50 |

| Acetic Acid | 85 | 15 | 5.67 |

(Note: This data is illustrative and serves to demonstrate the expected trends. The actual product ratios will depend on the specific reaction conditions.)

Conclusion

The solvolysis of this compound provides a rich platform for exploring the fundamental principles of physical organic chemistry. By systematically varying the solvent composition and temperature, researchers can gain valuable insights into the delicate balance between SN1 and E1 pathways. The protocols outlined in this application note offer a robust framework for conducting these investigations, enabling a deeper understanding of how to manipulate reaction conditions to achieve desired synthetic outcomes. This knowledge is not only of academic interest but also holds significant practical implications for the rational design and optimization of chemical processes in various fields, including drug discovery and development.

References

-

Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Grunwald–Winstein equation. Retrieved from [Link]

-

Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The SN1 Reaction Mechanism and Stereochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

-

Homework.Study.com. (n.d.). When this compound undergoes solvolysis in methanol, five major products are.... Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of Methylcyclopentenes via Dehydrohalogenation of 1-Bromo-2-methylcyclopentane

Abstract

The dehydrohalogenation of alkyl halides is a fundamental and powerful transformation in organic synthesis for the construction of alkenes.[1] This application note provides a detailed guide to the regioselective synthesis of methylcyclopentene isomers through the base-induced elimination of 1-bromo-2-methylcyclopentane. We explore the underlying principles of the E2 elimination mechanism, focusing on the critical role of base selection in dictating the reaction's regiochemical outcome according to Zaitsev's and Hofmann's rules.[2] Two distinct, validated protocols are presented: one favoring the thermodynamically stable 1-methylcyclopentene (Zaitsev product) using a sterically unhindered base, and another designed to yield the less substituted 3-methylcyclopentene (Hofmann product) through the use of a bulky base.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control elimination reactions in cyclic systems.

Theoretical Background and Mechanistic Insights

The formation of alkenes from alkyl halides via dehydrohalogenation is a classic example of a β-elimination reaction.[5] When a strong base is employed, the reaction typically proceeds through a bimolecular (E2) mechanism.[6] The E2 pathway is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), while the leaving group departs simultaneously, leading to the formation of a π-bond.[7]

Regioselectivity: The Zaitsev vs. Hofmann Dichotomy

The dehydrohalogenation of this compound presents a challenge in regioselectivity, as two different β-hydrogens can be abstracted, leading to two possible alkene isomers:

-

1-Methylcyclopentene: The more substituted, trisubstituted alkene.

-

3-Methylcyclopentene: The less substituted, disubstituted alkene.

The product distribution is primarily governed by the steric properties of the base employed.

-

Zaitsev's Rule: This rule predicts that in an elimination reaction, the major product will be the more stable (and typically more substituted) alkene.[2] This outcome is favored when using a small, sterically unhindered base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).[3] The base is small enough to access the more sterically hindered β-hydrogen on the tertiary carbon (C-2), leading to the thermodynamically favored product.

-

Hofmann's Rule: This rule applies when the reaction yields the less substituted alkene as the major product. This pathway is favored when a sterically bulky base, such as potassium tert-butoxide (t-BuOK), is used.[7][8] The large size of the base makes it difficult to approach the sterically encumbered β-hydrogen at C-2. Instead, it preferentially abstracts a more accessible proton from the less hindered β-carbon (C-5), resulting in the kinetically controlled Hofmann product.[3]

Stereoelectronic Requirements of the E2 Reaction

For the E2 mechanism to proceed efficiently, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[6][9] In cyclic systems like cyclopentane, which exists in dynamic envelope and half-chair conformations, the ring must contort to achieve this geometry.[10] This requirement ensures proper orbital overlap between the C-H and C-Br bonds in the transition state to form the new π-bond.[11] The accessibility of anti-periplanar β-hydrogens can therefore influence the rate and outcome of the elimination.

Experimental Protocols

The following protocols provide step-by-step methodologies for the selective synthesis of either the Zaitsev or Hofmann elimination product.

Protocol A: Zaitsev-Selective Synthesis of 1-Methylcyclopentene

This protocol utilizes sodium ethoxide, a strong, non-bulky base, to favor the formation of the more substituted alkene, 1-methylcyclopentene.[12]

Materials and Reagents

| Reagent/Material | Supplier | CAS Number | Notes |

| This compound (cis/trans mixture) | Sigma-Aldrich | 69515-61-5 | Starting material |

| Sodium Ethoxide (NaOEt) | Sigma-Aldrich | 141-52-6 | Strong, non-bulky base |

| Anhydrous Ethanol (EtOH) | Fisher Scientific | 64-17-5 | Reaction solvent |

| Diethyl Ether | VWR | 60-29-7 | Extraction solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | VWR | 12125-02-9 | For quenching |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying agent |

Procedure

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent reaction with the alkoxide base.

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add 40 mL of anhydrous ethanol to the flask, followed by the careful addition of sodium ethoxide (2.0 g, 29.4 mmol). Stir until the base is fully dissolved.

-

Add this compound (3.5 g, 19.8 mmol) dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated aq. NH₄Cl solution (2 x 20 mL) to neutralize any remaining base, followed by a final wash with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1-methylcyclopentene.

Protocol B: Hofmann-Selective Synthesis of 3-Methylcyclopentene

This protocol employs potassium tert-butoxide, a sterically hindered base, to promote the formation of the less substituted alkene, 3-methylcyclopentene.[12][13]

Materials and Reagents

| Reagent/Material | Supplier | CAS Number | Notes |

| This compound (cis/trans mixture) | Sigma-Aldrich | 69515-61-5 | Starting material |

| Potassium tert-butoxide (t-BuOK) | Sigma-Aldrich | 865-47-4 | Strong, bulky base |

| Anhydrous tert-Butanol (t-BuOH) | Fisher Scientific | 75-65-0 | Reaction solvent |

| Diethyl Ether | VWR | 60-29-7 | Extraction solvent |

| Deionized Water | - | 7732-18-5 | For quenching and washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | 7757-82-6 | Drying agent |

Safety Precautions

-

Potassium tert-butoxide is a corrosive, flammable solid that reacts violently with water. [14][15] Handle in an inert atmosphere glovebox or under a nitrogen blanket.[16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17]

Procedure

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is rigorously dried.

-

Reagent Addition: In the flask, dissolve potassium tert-butoxide (3.3 g, 29.4 mmol) in 40 mL of anhydrous tert-butanol under a positive pressure of nitrogen.

-

Add this compound (3.5 g, 19.8 mmol) to the solution via syringe over 10 minutes.

-

Reaction Execution: Heat the mixture to 50 °C and stir for 6 hours. Monitor the reaction for the disappearance of the starting material by GC analysis.

-

Workup: Cool the reaction to room temperature and carefully quench by slowly adding 50 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and carefully remove the solvent via rotary evaporation (ensure a cold water bath to prevent loss of the volatile product). Further purification can be achieved via fractional distillation.

Product Analysis and Characterization

The primary method for analyzing the product mixture and determining the regioselectivity of the reaction is Gas Chromatography-Mass Spectrometry (GC-MS).[18]

-

Gas Chromatography (GC): This technique separates the volatile alkene isomers based on their boiling points and interaction with the stationary phase of the GC column.[18] The retention times will differ for 1-methylcyclopentene and 3-methylcyclopentene, allowing for their distinct identification. The relative ratio of the products can be determined by integrating the area of their respective peaks.[19]

-

Mass Spectrometry (MS): Coupled with GC, MS provides structural confirmation.[20] The separated isomers are ionized and fragmented, producing a unique mass spectrum or "fingerprint." Both isomers will show a molecular ion peak corresponding to the mass of methylcyclopentene, but their fragmentation patterns may differ, allowing for unambiguous identification when compared to reference spectra.[21]

Expected Results

The choice of base is the determining factor in the regiochemical outcome. The following table summarizes the anticipated results for each protocol.

| Parameter | Protocol A (Zaitsev) | Protocol B (Hofmann) |

| Base Used | Sodium Ethoxide (NaOEt) | Potassium tert-butoxide (t-BuOK) |

| Major Product | 1-Methylcyclopentene | 3-Methylcyclopentene |

| Minor Product | 3-Methylcyclopentene | 1-Methylcyclopentene |

| Expected Ratio | >80:20 (Zaitsev:Hofmann) | >70:30 (Hofmann:Zaitsev) |

| Rationale | Small base accesses the sterically hindered β-proton, forming the more stable alkene.[3] | Bulky base accesses the sterically available β-proton, forming the less stable alkene.[7] |

Conclusion

This application note demonstrates that the dehydrohalogenation of this compound is a highly tunable reaction. By judiciously selecting either a sterically unhindered or a bulky base, the synthesis can be directed to selectively produce either the thermodynamically favored Zaitsev product (1-methylcyclopentene) or the kinetically favored Hofmann product (3-methylcyclopentene). The protocols described herein are robust and serve as an excellent model for controlling regioselectivity in elimination reactions, a critical skill for synthetic chemists in academic and industrial research.

References

-

Gauth. (n.d.). Dehydrohalogenation of this compound by using reagent and condition X produce a major compound A. Retrieved from Gauthmath. [Link]

-

Bartleby. (2022). When trans-1-bromo-2-methylcyclohexane is subjected to dehydrohalogenation, the major product is 3-methylcyclohexene. Retrieved from bartleby.com. [Link]

-

PHARMD GURU. (n.d.). Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from PHARMD GURU. [Link]

-

Gauth. (n.d.). Dehydrohalogenation of this compound by using reagent and condition X produ. Retrieved from Gauthmath.com. [Link]

-

Wikipedia. (n.d.). Zaytsev's rule. Retrieved from Wikipedia. [Link]

-

chemlaba. (2011). Regioselectivity of dehydrohalogenation: Zaitsev rule. Retrieved from chemlaba - WordPress.com. [Link]

-

The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved from Chemistry Stack Exchange. [Link]

-

Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). E2 Reaction. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from ResearchGate. [Link]

-

OpenStax. (2023). Preparing Alkenes: A Preview of Elimination Reactions. Retrieved from Organic Chemistry | OpenStax. [Link]

-

The Organic Chemistry Tutor. (2018). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2021). Substituted Cycloalkanes. Retrieved from Chemistry LibreTexts. [Link]

-

Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE - Safety Data Sheet. Retrieved from Loba Chemie. [Link]

-

University of Wisconsin-Madison. (n.d.). Dehydrohalogenation. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

-

Francis, W. C. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. Retrieved from SlidePlayer. [Link]

-

Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). The E2 Reaction and Cyclohexane Conformation. Retrieved from Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from Master Organic Chemistry. [Link]

-

Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications. Retrieved from Pubmedia Journals Series. [Link]

-

A-Gas. (2024). 116670 - Potassium tert-butoxide - Safety Data Sheet. Retrieved from A-Gas. [Link]

-

MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. Retrieved from MetwareBio. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Zaytsev's rule - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 13. bingol.edu.tr [bingol.edu.tr]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. lobachemie.com [lobachemie.com]

- 18. digital-science.pubmedia.id [digital-science.pubmedia.id]

- 19. westfield.ma.edu [westfield.ma.edu]

- 20. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry - MetwareBio [metwarebio.com]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification methods for 1-Bromo-2-methylcyclopentane via fractional distillation

Case ID: #PUR-Br-MCP-001 Status: Open Priority: High (Thermal Instability Risk) Agent: Senior Application Scientist

Executive Summary & Safety Warning

User Query: "How do I purify 1-Bromo-2-methylcyclopentane using fractional distillation without decomposing the product?"

Core Issue: this compound is a secondary alkyl bromide . Unlike primary or tertiary bromides, secondary alkyl halides are notoriously thermally unstable. They undergo dehydrohalogenation (elimination of HBr) at elevated temperatures, reverting to 1-methylcyclopentene or 3-methylcyclopentene.

The Golden Rule: You cannot distill this compound at atmospheric pressure (approx. BP 138-140°C). The temperature required to boil it at 1 atm is sufficient to trigger rapid autocatalytic decomposition, turning your colorless oil into a black tar.

Solution: You must utilize High-Vacuum Fractional Distillation with acid scavengers in the still pot.

Pre-Distillation Diagnostics (The "Go/No-Go" Check)

Before setting up glassware, verify your crude material status. Attempting to distill "dirty" crude accelerates decomposition.

| Parameter | Specification | Action if Failed |

| Appearance | Clear to pale yellow oil | If dark brown/black, free HBr is present. Wash immediately with cold 5% NaHCO₃. |

| Acidity (pH) | Neutral (pH 6-7) | If acidic, HBr will catalyze elimination. Wash with NaHCO₃, then brine. |

| Water Content | Anhydrous | Water lowers the boiling point of impurities (azeotropes) but promotes hydrolysis. Dry over MgSO₄. |

| Isomer Ratio | Mixture of cis and trans | If pure isomer is required, assess if distillation can achieve separation (see FAQ Section). |

Standard Operating Procedure (SOP): Vacuum Distillation

Phase A: The Setup

-

Vacuum System: A pump capable of stable pressure < 20 mmHg (Torr).

-

Column:

-

For general purification: 15-20 cm Vigreux column.

-

For Isomer Separation: Spinning band column or packed column (>20 theoretical plates).

-

-

Stabilizers (Critical): Add 1-2 grams of anhydrous Potassium Carbonate (K₂CO₃) or Calcium Hydride (CaH₂) directly into the distillation flask. This neutralizes any HBr generated in situ during heating.

Phase B: The Process

Step 1: System Evacuation

-

Cool the receiving flask in dry ice/acetone.

-

Apply vacuum before heating. Bring pressure down to 10-15 mmHg .

Step 2: Heating

-

Slowly raise the oil bath temperature.

-

Target Vapor Temperature: Based on the nomograph below, your target vapor temperature at 15 mmHg should be approximately 45°C - 50°C .

-

Note: Never let the oil bath exceed 80°C.

Step 3: Fraction Collection

-

F1 (Forerun): Low boilers (residual solvent, cyclopentene).

-

F2 (Main Cut): The target bromide.[1][2][3] Collect when temp stabilizes.

-

F3 (Tail): Higher boiling impurities (do not overheat to reach these).

Data Table: Estimated Boiling Points

| Pressure (mmHg) | Estimated Boiling Point (°C) | Risk Level |

| 760 (Atm) | ~138 - 140°C | CRITICAL FAILURE (Decomposition) |

| 100 | ~85°C | High Risk |

| 20 | ~50 - 55°C | Safe |

| 5 | ~25 - 30°C | Optimal (Room Temp Distillation) |

Troubleshooting & FAQs